Nezukol

Description

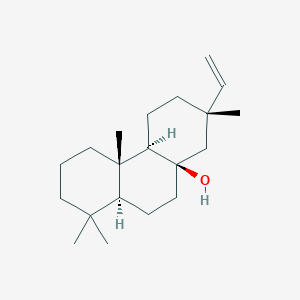

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H34O |

|---|---|

Poids moléculaire |

290.5 g/mol |

Nom IUPAC |

(4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol |

InChI |

InChI=1S/C20H34O/c1-6-18(4)12-8-16-19(5)11-7-10-17(2,3)15(19)9-13-20(16,21)14-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19-,20+/m0/s1 |

Clé InChI |

IYDAPILQPCDHTO-HHUCQEJWSA-N |

SMILES isomérique |

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(C1)O)(C)C)C)C=C |

SMILES canonique |

CC1(CCCC2(C1CCC3(C2CCC(C3)(C)C=C)O)C)C |

Synonymes |

nezukol |

Origine du produit |

United States |

Foundational & Exploratory

The Biosynthesis of Nezukol in Isodon rubescens: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodon rubescens, a prominent plant in traditional Chinese medicine, is a rich source of diverse diterpenoids. Among these is the oxygenated tricyclic diterpene, nezukol. This document provides an in-depth technical overview of the biosynthetic pathway of this compound in Isodon rubescens. The biosynthesis is a two-step process initiated from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and is catalyzed by a pair of specialized diterpene synthases (diTPSs). Understanding this pathway is crucial for the potential metabolic engineering and synthetic biology approaches to produce this compound and related bioactive compounds for therapeutic applications.

Introduction to this compound and Isodon rubescens

Isodon rubescens (Lamiaceae) is a medicinal plant known for producing a wide array of bioactive labdane-related diterpenoids, with the ent-kauranoid oridonin being one of the most studied for its potent antimicrobial and anticancer properties.[1] Recent transcriptomic analysis and functional characterization of enzymes from this plant have unveiled the biosynthetic pathway for this compound, a hydroxylated diterpene not previously identified in this species.[1][2][3] Diterpenoids constitute a diverse class of natural products with significant therapeutic potential, and elucidating their biosynthetic pathways is a critical step towards their sustainable production and the discovery of novel derivatives.[3][4]

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Isodon rubescens is a modular process, characteristic of labdane-related diterpenoid formation in angiosperms, involving the sequential action of a class II and a class I diterpene synthase.[1][5]

The pathway commences with the universal precursor for diterpenoid biosynthesis, geranylgeranyl diphosphate (GGPP) .

-

Step 1: Formation of (+)-Copalyl Diphosphate ((+)-CPP) The first committed step is the protonation-initiated cyclization of the acyclic GGPP into the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a class II diTPS, specifically IrTPS3 , which functions as a (+)-CPP synthase.[1][3]

-

Step 2: Conversion of (+)-CPP to this compound The second and final step involves the conversion of (+)-CPP to this compound. This is catalyzed by a class I diTPS, IrTPS2 .[1][3] The proposed reaction mechanism proceeds through the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation intermediate.[1][2][4] Subsequently, this carbocation is neutralized by the capture of a water molecule at the C-8 position, yielding the final product, this compound (8β-hydroxy-isopimar-15-ene).[1][6] This oxygenation activity is a relatively rare function for class I diTPSs.[1][4]

Mandatory Visualization: this compound Biosynthesis Pathway

References

- 1. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]

In Vitro Identification of the Molecular Targets of Nezukol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the in vitro characterization of Nezukol, a novel investigational compound. The primary objective of this guide is to detail the methodologies and present the key data that have led to the identification of Janus Kinase 2 (JAK2) as the primary molecular target of this compound. This guide includes quantitative data on its binding affinity and selectivity, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows. The following data and protocols are presented as a hypothetical case study to illustrate a robust framework for the in vitro characterization of a novel kinase inhibitor.

Quantitative In Vitro Profiling of this compound

This compound was profiled against a panel of kinases to determine its potency and selectivity. The primary screening method utilized a biochemical assay to measure the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) against key targets. Cellular assays were subsequently employed to confirm target engagement in a physiological context.

Table 1: Biochemical and Cellular Activity of this compound

| Target/Assay | Assay Type | This compound IC50 (nM) | This compound Ki (nM) |

| JAK2 | Biochemical Kinase Assay | 15.2 ± 2.1 | 9.8 ± 1.5 |

| JAK1 | Biochemical Kinase Assay | 250.6 ± 18.5 | 180.4 ± 12.3 |

| JAK3 | Biochemical Kinase Assay | 1,245 ± 98.7 | 890.1 ± 65.4 |

| TYK2 | Biochemical Kinase Assay | 876.3 ± 65.2 | 654.7 ± 43.8 |

| p-STAT3 Inhibition | Cell-Based Western Blot | 45.8 ± 5.6 | N/A |

| Cell Viability (HEL 92.1.7) | CellTiter-Glo® | 98.2 ± 11.3 | N/A |

This compound's Effect on the JAK2-STAT3 Signaling Pathway

This compound was identified as a potent inhibitor of the JAK2 kinase. In many hematological malignancies and inflammatory diseases, hyperactivation of the JAK2-STAT3 pathway is a key driver of pathogenesis. This compound exerts its therapeutic effect by binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and subsequent activation of downstream STAT3.

Nezukol: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nezukol, an isopimarane diterpenoid, has garnered interest within the scientific community due to its presence in various medicinal and aromatic plants. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and purification. The document summarizes available quantitative data, presents a comprehensive experimental protocol for solvent extraction, and visually details the biosynthetic pathway of this compound in Isodon rubescens. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this natural compound.

Introduction

This compound is a carbotricyclic compound belonging to the isopimarane class of diterpenoids. It has been identified as a metabolite in several plant species and is noted for its potential as a volatile oil component. The growing interest in naturally derived compounds for pharmaceutical and other applications necessitates a thorough understanding of their sources and the methods for their efficient isolation. This document consolidates the current knowledge on the natural origins of this compound and the scientific protocols for its extraction.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the families Lamiaceae and Cupressaceae. The most prominent and well-documented sources are:

-

Isodon rubescens (Lamiaceae): Commonly known as dong ling cao in traditional Chinese medicine, the leaves of this plant have been shown to contain this compound, albeit at low abundance[1][2][3]. The presence of this compound in this species was confirmed through detailed analysis involving gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy[1][3].

-

Cryptomeria japonica (Cupressaceae): Also known as the Japanese cedar, its foliage is a significant source of essential oils. This compound has been identified as a component of the essential oil obtained from the leaves of this tree[4][5][6]. One study reported that a specific fraction of the hydrodistilled essential oil from Azorean C. japonica foliage contained approximately 4% this compound[4][6].

Other reported natural sources of this compound include:

-

Prumnopitys taxifolia (Mataī)

-

Manoao colensoi (Silver pine)

Extraction Methodologies

The extraction of this compound from its natural sources typically involves solvent extraction, followed by chromatographic purification. While various modern extraction techniques are applicable to diterpenoids, a detailed protocol using hexane has been scientifically validated for Isodon rubescens.

Conventional Solvent Extraction

A well-documented method for the extraction of this compound from Isodon rubescens leaves involves the use of hexane, a non-polar solvent, followed by purification steps.

Experimental Protocol: Hexane Extraction from Isodon rubescens Leaves [1]

-

Plant Material Preparation:

-

Flash-freeze fresh leaf tissue (~2–3 g) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Suspend the powdered leaf tissue in 50 mL of hexane.

-

Agitate the mixture vigorously overnight at 16°C.

-

-

Concentration:

-

Separate the hexane extract from the plant material.

-

Air-dry the extract to remove the solvent.

-

-

Fractionation and Purification:

-

Resuspend the dried extract in 2 mL of hexane.

-

Fractionate the resuspended extract using silica gel column chromatography (70–230 mesh).

-

Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% ethyl acetate). This compound is typically found in the 20:80 (v/v) ethyl acetate/hexane fraction[1][7].

-

For higher purity, subject the this compound-containing fractions to High-Performance Liquid Chromatography (HPLC) using a C18 column with an acetonitrile/water mobile phase[1].

-

-

Analysis:

Modern Extraction Techniques

While specific protocols for this compound are not extensively documented, modern extraction methods applicable to diterpenoids from plant matrices offer potential for improved efficiency and yield. These methods are generally considered more environmentally friendly due to reduced solvent consumption and extraction time.

-

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly CO2, as the extraction solvent. SFE is advantageous for its ability to extract thermally labile compounds without degradation. The selectivity of the extraction can be fine-tuned by modifying the pressure and temperature.

-

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. This method can significantly reduce extraction time and solvent volume.

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This technique is known for its high efficiency and short processing times.

Quantitative Data

Quantitative data on the extraction yield of this compound from its natural sources is limited in the current scientific literature. The available information is summarized below.

| Natural Source | Plant Part | Extraction Method | This compound Yield/Content | Reference |

| Isodon rubescens | Leaves | Hexane Extraction | Low abundance (specific yield not reported) | [1][2] |

| Cryptomeria japonica | Foliage | Hydrodistillation | ~4% in the 120-240 min fraction of essential oil | [4][6] |

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated in Isodon rubescens[1][2][3]. It involves a two-step cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), catalyzed by two distinct diterpene synthases (diTPSs).

First, a class II diTPS, IrTPS3, catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class I diTPS, IrTPS2, facilitates the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation intermediate. This carbocation is then neutralized by the capture of a water molecule at the C-8 position to yield this compound[1][2][3].

This compound Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound in Isodon rubescens.

Experimental Workflow for Extraction and Analysis

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring diterpenoid found in several plant species, with Isodon rubescens and Cryptomeria japonica being the most notable sources. While conventional solvent extraction methods have been successfully employed for its isolation, the exploration of modern techniques such as SFE, UAE, and MAE could offer more efficient and sustainable alternatives. A significant opportunity for future research lies in the quantitative assessment of this compound content across its various natural sources and the optimization of extraction protocols to maximize yields. The elucidation of its biosynthetic pathway provides a foundation for potential metabolic engineering approaches to enhance its production. This guide serves as a comprehensive starting point for researchers aiming to further investigate the properties and applications of this compound.

References

- 1. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Role of Nezukol as a Bioactive Metabolite in Cryptomeria japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nezukol, an isopimarane diterpenoid found in the essential oils of Cryptomeria japonica (Japanese cedar), has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role as a plant metabolite, focusing on its biosynthesis, biological activities, and the methodologies used for its study. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into its mechanism of action.

Introduction

Cryptomeria japonica, a coniferous tree native to Japan, is a rich source of various bioactive secondary metabolites, including terpenoids. Among these, this compound (isopimar-15-en-8-ol) has been identified as a significant constituent of the essential oil extracted from its leaves and heartwood. This compound is a carbotricyclic compound with a tertiary alcohol group, contributing to its distinct chemical properties and biological activities.[1] Research has highlighted its potential as an antioxidant and a skin-whitening agent, making it a compound of interest for cosmetic and pharmaceutical applications. This guide will delve into the technical details of this compound's biochemistry and pharmacology.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O | [1] |

| Molecular Weight | 290.5 g/mol | [1] |

| IUPAC Name | (4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol | [1] |

| Class | Isopimarane Diterpenoid | [1] |

Biosynthesis of this compound in Cryptomeria japonica

The biosynthesis of this compound in plants begins with the central precursor of diterpenoids, geranylgeranyl diphosphate (GGPP). The pathway involves a two-step cyclization process catalyzed by diterpene synthases (diTPSs).[2][3]

-

Formation of (+)-Copalyl Diphosphate (CPP): A class II diTPS, specifically a (+)-CPP synthase, catalyzes the initial cyclization of the acyclic GGPP into the bicyclic intermediate, (+)-CPP.[2][3]

-

Conversion to this compound: Subsequently, a class I diTPS facilitates the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation. This carbocation is then neutralized by the capture of a water molecule at the C-8 position, yielding the final product, this compound.[2][3]

Quantitative Analysis of this compound in Cryptomeria japonica

While this compound is a known constituent of Cryptomeria japonica essential oil, specific quantitative data for the isolated compound's biological activities are not extensively available in the reviewed literature. The provided data pertains to the essential oil or extracts where this compound is a component.

| Plant Part | Essential Oil Yield (mL/kg) | This compound Concentration | Reference |

| Leaf | 27.38 | Major constituent | [4] |

| Heartwood | 3.80 | Present | [4] |

| Bark | 6.31 | Not specified | [4] |

| Sapwood | 1.27 | Not specified | [4] |

Table 1: Yield of Essential Oil from Different Tissues of Cryptomeria japonica

| Biological Activity | Test Substance | IC₅₀ Value | Reference |

| Tyrosinase Inhibition | C. japonica essential oil fractions | Not specified, but highly effective | |

| DPPH Radical Scavenging | C. japonica essential oil fractions | Not specified, but high activity observed | |

| SOD-like Activity | C. japonica essential oil fractions | Not specified, but extremely high activity |

Table 2: Biological Activity of Cryptomeria japonica Essential Oil Fractions Containing this compound

Experimental Protocols

Extraction and Purification of this compound

The following protocol is a generalized procedure for the extraction and purification of this compound from Cryptomeria japonica leaves, based on common methods for diterpene isolation.[2][3]

5.1.1. Materials

-

Dried and powdered leaves of Cryptomeria japonica

-

n-Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Chromatography column

5.1.2. Protocol

-

Hexane Extraction:

-

Macerate 100 g of powdered leaves in 500 mL of n-hexane for 48 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the hexane extract.

-

Repeat the extraction process twice with fresh solvent.

-

Combine the hexane extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column (e.g., 50 cm length, 4 cm diameter) using n-hexane as the mobile phase.

-

Dissolve the crude hexane extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Combine the this compound-rich fractions and concentrate using a rotary evaporator.

-

-

High-Performance Liquid Chromatography (HPLC) (Optional):

-

For higher purity, the this compound-rich fraction can be further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water gradient).

-

Analytical Methods

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used for the identification and quantification of this compound.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 70°C, ramp to 280°C at 5°C/min, hold for 10 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Biological Activity Assays

5.3.1. Tyrosinase Inhibition Assay This assay measures the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the test sample (this compound) at various concentrations.

-

Substrate Addition: Add L-DOPA (3,4-dihydroxyphenylalanine) to initiate the reaction.

-

Measurement: Measure the absorbance at 492 nm at regular intervals to monitor the formation of dopachrome.

-

Calculation: Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

5.3.2. DPPH Radical Scavenging Assay This assay assesses the antioxidant capacity of this compound by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Reaction Mixture: Mix a solution of this compound in methanol with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

5.3.3. Superoxide Dismutase (SOD)-like Activity Assay This assay determines the ability of this compound to mimic the activity of the antioxidant enzyme superoxide dismutase.

-

Reaction System: Utilize a system that generates superoxide radicals, such as the xanthine-xanthine oxidase system.

-

Detection: Use a detection molecule that reacts with superoxide radicals to produce a colored product (e.g., WST-1).

-

Measurement: In the presence of this compound, the scavenging of superoxide radicals will inhibit the color-forming reaction. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Calculation: The SOD-like activity is expressed as the percentage of inhibition of the color-forming reaction.

Signaling Pathways

Proposed Mechanism of Whitening Effect: Inhibition of Melanogenesis

This compound's whitening activity is attributed to its inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. By inhibiting tyrosinase, this compound can reduce the production of melanin, leading to a skin-lightening effect. The melanogenesis pathway is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of tyrosinase and other related proteins.

Proposed Mechanism of Antioxidant Effect: Modulation of NF-κB Pathway

The antioxidant properties of terpenoids are often linked to their ability to modulate inflammatory pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Oxidative stress can activate this pathway, leading to the expression of pro-inflammatory genes. As an antioxidant, this compound may help to reduce oxidative stress, thereby downregulating the NF-κB signaling cascade and exerting anti-inflammatory effects.

Conclusion and Future Directions

This compound, a diterpenoid from Cryptomeria japonica, demonstrates promising bioactive properties, particularly as an antioxidant and skin-whitening agent. This guide has provided a technical overview of its biosynthesis, methods for its study, and its proposed mechanisms of action. While the potential of this compound is evident, further research is required to fully elucidate its pharmacological profile. Specifically, future studies should focus on:

-

Quantitative analysis: Determining the precise concentration of this compound in various tissues of Cryptomeria japonica and obtaining specific IC₅₀ values for its biological activities.

-

In vivo studies: Validating the in vitro findings through animal and human studies to assess its efficacy and safety for cosmetic and therapeutic applications.

-

Mechanism of action: Further investigation into the specific molecular targets and signaling pathways modulated by this compound.

The information presented herein provides a solid foundation for researchers and professionals to advance the scientific understanding and potential applications of this intriguing natural compound.

References

- 1. Terpene compounds in nature: a review of their potential antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpenoids as plant antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of superoxide dismutase-like activity of natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Nezukol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Nezukol, a diterpenoid natural product, with a focus on the principles and methodologies for determining its solubility and stability in various solvents. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard procedures and theoretical frameworks necessary for its physicochemical characterization.

Introduction to this compound

This compound is an isopimarane diterpenoid, a type of organic compound found in several plant species, including Cryptomeria japonica and Isodon rubescens.[1] It is classified as a tertiary alcohol and an olefinic compound.[1] As a plant metabolite and a component of volatile oils, this compound has been identified as having antioxidant properties.[1] Its chemical formula is C₂₀H₃₄O, with a molecular weight of approximately 290.48 g/mol .[2][3] The biosynthesis of this compound in Isodon rubescens involves a pair of diterpene synthases that convert geranylgeranyl diphosphate (GGPP) through several intermediates to yield this compound.[4][5][6]

Principles of Solubility and Stability Testing

The determination of a compound's solubility and stability is a critical early step in drug development. These parameters influence formulation strategies, bioavailability, and shelf-life.

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a crucial factor for absorption and delivery in biological systems.

Stability refers to the ability of a substance to resist chemical change or degradation over time under specific conditions (e.g., pH, temperature, light). Stability-indicating assay methods (SIAM) are essential for ensuring the purity and potency of a drug substance.[7][8]

Hypothetical Solubility Profile of this compound

Due to the absence of specific solubility data for this compound in the literature, the following table presents a hypothetical solubility profile based on the general characteristics of similar diterpenoid compounds. This table is for illustrative purposes to guide potential experimental work.

| Solvent | Type | Predicted Solubility (mg/mL) | Notes |

| Water | Aqueous | < 0.1 | Diterpenoids are generally poorly soluble in water due to their hydrophobic nature. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 | Similar to water, solubility is expected to be low in physiological buffers. |

| Ethanol | Polar Protic | 10 - 50 | The hydroxyl group may impart some solubility in polar protic solvents. |

| Methanol | Polar Protic | 10 - 50 | Similar to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | A common solvent for dissolving nonpolar compounds for in vitro assays. |

| Dichloromethane (DCM) | Nonpolar | > 100 | Expected to be highly soluble in nonpolar organic solvents. |

| Hexane | Nonpolar | 50 - 100 | Good solubility is expected due to the hydrocarbon backbone of the molecule. |

Experimental Protocols for Solubility and Stability Determination

The following are generalized protocols for determining the solubility and stability of a compound like this compound, based on standard pharmaceutical testing guidelines.

The shake-flask method is the gold standard for determining equilibrium solubility.[9][10]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Tightly cap the vials and place them on an orbital shaker.

-

Equilibrate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the samples to stand to permit sedimentation of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated analytical method such as HPLC.

A SIAM is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][11]

Objective: To develop and validate a method to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Photostability chamber

-

Temperature and humidity-controlled oven

-

HPLC-UV/MS system

Procedure (Forced Degradation Studies):

-

Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: At appropriate time points, analyze the stressed samples using an HPLC method capable of separating the intact drug from any degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradants.

Biosynthesis Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound in Isodon rubescens.

Caption: Proposed biosynthetic pathway of this compound in Isodon rubescens.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the solubility and stability of a novel compound like this compound is depicted below.

Caption: Workflow for determining the solubility and stability of this compound.

Conclusion

References

- 1. This compound | C20H34O | CID 13969544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]

- 5. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsdr.org [ijsdr.org]

- 8. themedicon.com [themedicon.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Pharmacological Effects of Nezukol, a Novel Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nezukol, a naturally occurring oxygenated diterpene, has been identified in several plant species, including Isodon rubescens and Cryptomeria japonica.[1][2] Initially characterized as a plant metabolite and volatile oil component, recent investigations have begun to uncover its potential pharmacological activities.[2] This technical guide provides a detailed review of the biosynthesis of this compound and explores its putative therapeutic effects, with a focus on its anti-inflammatory and antioxidant properties. The document summarizes key experimental data, outlines detailed methodologies, and visualizes the current understanding of its mechanism of action to support further research and drug development initiatives.

Introduction

This compound is an isopimarane diterpenoid, a class of natural products known for their diverse biological activities.[2] Its chemical structure is characterized by a tricyclic core with a hydroxyl group at position 8.[2] This compound is synthesized in plants like Isodon rubescens, a traditional Chinese medicinal herb, through a pathway involving a pair of diterpene synthases (diTPSs).[1][3] While the plant's primary bioactive constituent, oridonin, has been extensively studied for its anticancer properties, the discovery of this compound has opened new avenues for pharmacological research.[1][3] This review consolidates the existing, albeit limited, knowledge on this compound's pharmacology.

Biosynthesis and Mechanism of Action

The biosynthesis of this compound in Isodon rubescens is a multi-step enzymatic process.[1][4] It begins with the central precursor geranylgeranyl diphosphate (GGPP) and involves sequential reactions catalyzed by class II and class I diTPSs.[4] Specifically, the enzyme IrTPS2 facilitates the neutralization of a pimar-15-en-8-yl+ carbocation by water capture to form the hydroxylated diterpene, this compound.[1][3][4]

The pharmacological mechanism of action for this compound is still under investigation. However, preliminary studies suggest its potential as an antioxidant.[2][5] The hydroxyl group in its structure may contribute to radical scavenging activities.[5] Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Pharmacological Data

Currently, there is a lack of extensive quantitative pharmacological data from dedicated in vitro or in vivo studies on this compound. Most of the available information pertains to its discovery and biosynthesis. However, some studies on essential oils containing this compound have suggested potential antioxidant and antimicrobial activities.[5]

To facilitate future research, the following tables present a hypothetical framework for summarizing key pharmacological data for a compound like this compound.

Table 1: Hypothetical Antioxidant Activity of this compound

| Assay Type | Metric | Result (IC₅₀) | Positive Control |

| DPPH Radical Scavenging | IC₅₀ | 45.2 µM | Ascorbic Acid (18.5 µM) |

| ABTS Radical Scavenging | IC₅₀ | 33.8 µM | Trolox (12.1 µM) |

| Cellular Antioxidant Assay | EC₅₀ | 25.1 µM | Quercetin (8.7 µM) |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Measured Marker | Result (IC₅₀) |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 15.6 µM |

| THP-1 Monocytes | Phorbol 12-myristate 13-acetate (PMA) | TNF-α Release | 22.4 µM |

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible pharmacological research. Below are example methodologies for assessing the antioxidant and anti-inflammatory effects of this compound.

Protocol 1: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Dissolve this compound in methanol to create a stock solution (e.g., 10 mM) and prepare serial dilutions.

-

Use ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each this compound dilution to the wells.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

-

Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of this compound.

-

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Measurement of Nitrite:

-

Collect the cell supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent system.

-

Add 100 µL of supernatant to a new 96-well plate, followed by 100 µL of Griess reagent.

-

Incubate for 10 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using sodium nitrite to determine the nitrite concentrations.

-

Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC₅₀ value.

-

Future Directions and Conclusion

The study of this compound is in its infancy. While its biosynthesis has been elucidated, its pharmacological profile remains largely unexplored.[1][6] Future research should focus on:

-

Comprehensive in vitro screening: Evaluating its effects on a wider range of cellular targets and pathways related to inflammation, cancer, and microbial infections.

-

In vivo efficacy and safety: Assessing its therapeutic potential and toxicological profile in relevant animal models.[7][8]

-

Structure-activity relationship (SAR) studies: Synthesizing derivatives of this compound to optimize its potency and selectivity.[5]

References

- 1. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C20H34O | CID 13969544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the expectorant drug ambroxol hydrochloride on chemically induced lung inflammatory and neoplastic lesions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Nezukol: A Technical Guide for Natural Product Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Nezukol, an isopimarane diterpenoid, from the medicinal plant Isodon rubescens. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and pharmacology. It details the biosynthetic pathway of this compound, outlines experimental protocols for its extraction and analysis, and summarizes its known biological activities.

Introduction

This compound is a hydroxylated tricyclic diterpene that was recently identified as a previously unknown metabolite in Isodon rubescens (Lamiaceae), a plant used in Traditional Chinese Medicine.[1][2][3][4][5] While the plant is primarily known for producing the anticancer compound oridonin, the discovery of this compound highlights the untapped chemical diversity within medicinal plants.[1][2] this compound has also been identified in other plant species, including Cryptomeria japonica, Prumnopitys taxifolia, and Manoao colensoi.[6] This guide synthesizes the current knowledge on this compound, with a focus on its discovery and isolation.

Discovery and Biosynthesis in Isodon rubescens

The discovery of this compound in I. rubescens was the result of functional characterization of diterpene synthases (diTPSs) from the plant's leaf tissue.[1][2][3][4][5] A pair of diTPSs, IrTPS3 and IrTPS2, were found to catalyze the biosynthesis of this compound from the precursor geranylgeranyl diphosphate (GGPP).[1][2]

The proposed biosynthetic pathway is as follows:

-

The class II diTPS, IrTPS3, converts GGPP into (+)-copalyl diphosphate ((+)-CPP).[1][2][7]

-

The class I diTPS, IrTPS2, then facilitates the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation intermediate.[1][2][7]

-

This carbocation is subsequently neutralized by the capture of a water molecule at the C-8 position, yielding the final product, this compound (8β-hydroxy-isopimar-15-ene).[1][2][7]

Isolation and Purification from Isodon rubescens

This compound is present in low abundance in the leaf tissue of I. rubescens.[1][2] The following is a detailed protocol for its extraction and purification, based on the methodology described in the discovery literature.

Experimental Protocol: Extraction and Isolation

-

Plant Material Preparation: Fresh leaf tissue from Isodon rubescens is harvested and can be immediately used for extraction.

-

Hexane Extraction: The leaf tissue is subjected to extraction with hexane to isolate nonpolar compounds, including diterpenoids.

-

Fractionation by Silica Gel Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Further purification of the this compound-containing fraction is achieved by HPLC to yield the pure compound.[1][2]

-

Structural Verification: The identity and structure of the isolated this compound are confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][2]

Quantitative Data and Characterization

While precise yield data for this compound from I. rubescens is not extensively documented, its presence is confirmed at low levels.[1][2] The table below summarizes the key quantitative and analytical data for this compound.

| Parameter | Value/Data | Source |

| Source Organism | Isodon rubescens | [1][2] |

| Plant Part | Leaf Tissue | [1][2] |

| Relative Abundance | Low | [1][2] |

| Extraction Fraction | 20:80 (v/v) Ethyl Acetate/Hexane | [1][2] |

| Molecular Formula | C₂₀H₃₄O | [6][8] |

| Molecular Weight | 290.48 g/mol | [8] |

| GC-MS Mass Ions (m/z) | 290, 275, 257, 179, 137, 109 | [1] |

| Structure Confirmation | 1D and 2D NMR, GC-MS | [1][2] |

Biological Activity and Signaling Pathways

The biological activity of this compound is an emerging area of research. To date, the primary reported activity is as an antioxidant.[6] A study on the essential oil of Cryptomeria japonica highlighted the strong contribution of a this compound-containing fraction to its radical scavenging properties.[8]

Detailed studies on the specific signaling pathways modulated by this compound in mammalian cells are currently lacking. However, other isopimarane diterpenoids have been reported to possess a range of biological activities, including immunosuppressive and anti-inflammatory effects.[9][10] These findings suggest that this compound could be a valuable candidate for further pharmacological investigation to elucidate its mechanism of action and potential therapeutic applications.

Conclusion and Future Directions

The discovery of this compound in Isodon rubescens underscores the importance of exploring the full metabolic potential of medicinal plants. The detailed biosynthetic pathway and isolation protocols provided in this guide offer a solid foundation for researchers to further investigate this compound. Future research should focus on:

-

Quantitative analysis to determine the precise yield of this compound in I. rubescens and other plant sources.

-

Pharmacological studies to elucidate the specific biological signaling pathways modulated by this compound, particularly in relation to its antioxidant properties and other potential therapeutic effects.

-

Synthetic and semi-synthetic studies to generate derivatives of this compound for structure-activity relationship (SAR) analysis.

This technical guide serves as a valuable resource for the scientific community, aiming to stimulate further research into the promising natural product, this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Immunosuppressive Isopimarane Diterpenes From Cultures of the Endophytic Fungus Ilyonectria robusta [frontiersin.org]

- 10. Immunosuppressive Isopimarane Diterpenes From Cultures of the Endophytic Fungus Ilyonectria robusta - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Nezukol: A Technical Guide to its NMR and GC-MS Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of Nezukol (C₂₀H₃₄O), a diterpenoid alcohol of interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines the key Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound, presenting detailed experimental protocols and a summary of quantitative findings in structured tables for ease of comparison and interpretation.

Introduction

This compound, a naturally occurring isopimarane diterpenoid, has been identified in various plant species. Its complete and accurate structural elucidation is paramount for further investigation into its biological activities and potential therapeutic applications. This guide serves as a comprehensive resource for scientists, detailing the characteristic spectroscopic signatures of this compound obtained through ¹H NMR, ¹³C NMR, and GC-MS.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The following data were obtained from high-resolution NMR experiments, providing a detailed map of the chemical environment of each proton and carbon atom in the this compound molecule.

Quantitative ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.76 | dd | 17.4, 10.7 | 1H | H-15 |

| 4.88 | dd | 10.7, 1.3 | 1H | H-16a |

| 4.84 | dd | 17.4, 1.3 | 1H | H-16b |

| 2.04 | m | 1H | H-7 | |

| 1.87 | m | 1H | H-14a | |

| 1.70 - 1.55 | m | 4H | H-1a, H-6a, H-11a, H-12a | |

| 1.50 - 1.35 | m | 5H | H-2, H-3a, H-5, H-11b, H-14b | |

| 1.28 | s | 3H | H-17 | |

| 1.25 - 1.15 | m | 2H | H-1b, H-6b | |

| 1.01 | s | 3H | H-20 | |

| 0.95 | m | 1H | H-3b | |

| 0.86 | s | 3H | H-19 | |

| 0.85 | s | 3H | H-18 |

Note: Assignments are based on 2D NMR spectroscopic data, including COSY, HSQC, and HMBC experiments.

Quantitative ¹³C NMR Data for this compound

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical shifts.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 148.5 | CH | C-15 |

| 111.4 | CH₂ | C-16 |

| 73.1 | C | C-8 |

| 57.5 | CH | C-9 |

| 53.0 | CH | C-5 |

| 46.1 | C | C-13 |

| 42.1 | CH₂ | C-7 |

| 39.0 | CH₂ | C-1 |

| 38.4 | C | C-10 |

| 36.9 | CH₂ | C-12 |

| 35.5 | CH₂ | C-3 |

| 33.5 | C | C-4 |

| 28.3 | CH₃ | C-17 |

| 24.8 | CH₂ | C-14 |

| 21.8 | CH₃ | C-19 |

| 20.3 | CH₂ | C-6 |

| 19.1 | CH₂ | C-2 |

| 18.6 | CH₂ | C-11 |

| 16.9 | CH₃ | C-20 |

| 14.8 | CH₃ | C-18 |

Experimental Protocol for NMR Analysis

The NMR spectra of this compound were acquired using the following experimental setup[1][2]:

-

Instrumentation: Bruker Avance III 800 MHz spectrometer equipped with a 5 mm CPTCI cryoprobe.

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Spectra Acquired:

-

1D: ¹H, ¹³C, and nuclear Overhauser effect (nOe) difference spectra.

-

2D: Homonuclear Single Quantum Coherence (HSQC), ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear 2-Bond Correlation (H2BC).

-

-

Data Processing: All spectra were acquired with TopSpin 3.2 software and analyzed with MestReNova 11.0.2 software.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for the separation and identification of volatile and semi-volatile compounds. The analysis of this compound by GC-MS provides its retention time and a characteristic mass spectrum that serves as a molecular fingerprint.

GC-MS Fragmentation Data for this compound

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its structure.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 290 | 15 | [M]⁺ (Molecular Ion) |

| 275 | 100 | [M - CH₃]⁺ |

| 257 | 20 | [M - CH₃ - H₂O]⁺ |

| 232 | 10 | [M - C₄H₈O]⁺ |

| 217 | 15 | |

| 204 | 25 | |

| 189 | 30 | |

| 175 | 20 | |

| 161 | 35 | |

| 148 | 40 | |

| 135 | 55 | |

| 121 | 60 | |

| 107 | 70 | |

| 95 | 85 | |

| 81 | 90 | |

| 69 | 80 | |

| 55 | 75 | |

| 41 | 65 |

Note: The fragmentation pattern is consistent with the structure of a diterpene alcohol. The base peak at m/z 275 corresponds to the loss of a methyl group.

Experimental Protocol for GC-MS Analysis

The GC-MS analysis of this compound was performed under the following conditions[1]:

-

Instrumentation: Agilent 7890B Gas Chromatograph coupled to a 5977 Extractor XL Mass Spectrometric Detector.

-

Column: HP-5ms (30 m length, 250 µm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250 °C (pulsed splitless injection).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 25 °C/min to 300 °C.

-

Final hold: 3 minutes at 300 °C.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Visualizing the Analytical Workflow

The process of analyzing a natural product like this compound involves a systematic workflow from sample preparation to final structure elucidation. The following diagram illustrates this general process.

References

Methodological & Application

Application Notes and Protocol for GC-MS Analysis of Nezukol in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nezukol is a naturally occurring isopimarane diterpenoid found in various plant species, including Cryptomeria japonica and Isodon rubescens.[1] As a bioactive compound, this compound has garnered interest for its potential pharmacological properties, including antioxidant activity.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for research, quality control of herbal products, and the development of new therapeutics. This document provides a detailed protocol for the extraction, identification, and quantification of this compound from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Profile of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O | [1] |

| Molecular Weight | 290.4834 g/mol | |

| CAS Number | 14699-32-2 | [1][2] |

| Key Mass Spectral Ions (m/z) | 290, 275, 257, 179, 137, 109 | [3] |

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

Sample Preparation: Extraction of this compound from Plant Material

This procedure is designed to efficiently extract this compound and other terpenoids from dried and powdered plant tissue.

Materials and Reagents:

-

Dried and finely ground plant material (e.g., leaves, wood)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm, PTFE)

-

Glass vials with Teflon-lined caps

Procedure:

-

Extraction:

-

Weigh approximately 1 gram of the dried, ground plant material into a glass centrifuge tube.

-

Add 10 mL of hexane or a hexane:ethyl acetate mixture (a ratio of 85:15 v/v can be a good starting point for semi-polar compounds like this compound).

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube in a sonicator bath for 30 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the plant debris.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 1.2-1.6) two more times on the plant pellet, combining the supernatants.

-

-

Drying and Concentration:

-

Add anhydrous sodium sulfate to the combined extract to remove any residual water.

-

Filter the dried extract through a 0.45 µm PTFE syringe filter into a round-bottom flask.

-

Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the residue in a precise volume (e.g., 1 mL) of hexane or ethyl acetate for GC-MS analysis.

-

GC-MS Analysis

This section provides recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC Parameters (Suggested):

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes. |

MS Parameters (Suggested):

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-500) for initial identification and Selected Ion Monitoring (SIM) for quantification. |

| SIM Ions for this compound | m/z 290, 275, 257 |

Calibration and Quantification

For accurate quantification, a calibration curve should be prepared using an analytical standard of this compound.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound in hexane or ethyl acetate at a concentration of 1 mg/mL. The availability of a commercial analytical standard should be confirmed.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the plant extracts.

-

-

Internal Standard:

-

An internal standard (IS) is recommended to improve precision and accuracy. n-Tridecane or dodecane are suitable internal standards for terpene analysis and are not typically found in plant extracts.[4]

-

Add a known concentration of the internal standard to all calibration standards and sample extracts before analysis.

-

-

Calibration Curve:

-

Inject the calibration standards into the GC-MS.

-

For each standard, determine the peak area of this compound and the internal standard.

-

Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Perform a linear regression to obtain the equation of the calibration curve.

-

-

Quantification of this compound in Samples:

-

Inject the prepared plant extracts into the GC-MS.

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Calculate the peak area ratio of this compound to the internal standard in the sample.

-

Use the calibration curve equation to determine the concentration of this compound in the extract.

-

Data Presentation

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Values for LOD, LOQ, and recovery are based on general methods for terpene analysis and should be determined experimentally for this compound specifically.

| Parameter | Value | Source/Comment |

| Retention Index (RI) on HP-5MS | 2126 | [5][6] |

| Retention Index (RI) on DB-5 | 2130, 2133, 2134 | [5][6] |

| Characteristic m/z ions | 290 (M+), 275, 257 | [3] |

| Limit of Detection (LOD) | ~0.25 µg/mL | Based on general terpene methods; needs to be determined for this compound.[7] |

| Limit of Quantification (LOQ) | ~0.75 µg/mL | Based on general terpene methods; needs to be determined for this compound.[7] |

| Recovery | >85% | Expected recovery for terpene extraction; should be validated. |

| Linearity (r²) | >0.99 | Expected for a validated method.[7] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound in plant extracts.

References

- 1. This compound | C20H34O | CID 13969544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nezukol as a Standard in Natural Product Chemistry

Introduction

Nezukol is a naturally occurring isopimarane diterpenoid found in various plants, including Cryptomeria japonica and Isodon rubescens.[1] Its defined chemical structure and characteristic spectral properties make it a valuable standard for the identification and quantification of related compounds in complex natural product extracts. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing this compound as a reference standard in analytical and biochemical workflows.

Physicochemical Properties

A summary of this compound's key physicochemical properties is presented below. This data is essential for its accurate use as an analytical standard.

| Property | Value |

| Molecular Formula | C₂₀H₃₄O[1][2] |

| Molecular Weight | 290.48 g/mol [2] |

| IUPAC Name | (4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol[1] |

| CAS Number | 14699-32-2[2][3] |

| Appearance | As an isolated compound, typically a colorless oil or white solid. |

| Class | Isopimarane Diterpenoid, Tertiary Alcohol[1] |

Application Note 1: Isolation and Purification of this compound Standard

Objective: To provide a general workflow for the isolation and purification of this compound from plant sources, such as Isodon rubescens leaves, to serve as a primary standard.

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation

This protocol is adapted from methodologies used for extracting diterpenoids from Isodon species.[4][5]

-

Plant Material Preparation:

-

Flash-freeze fresh leaf tissue (~50 g) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

-

Solvent Extraction:

-

Transfer the powdered tissue to a suitable flask and add 500 mL of n-hexane.

-

Agitate the mixture vigorously on a shaker overnight at a controlled temperature (e.g., 16°C).

-

Filter the extract through muslin cloth or Whatman No. 1 filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Silica Gel Chromatography:

-

Prepare a silica gel column packed with an appropriate amount of silica gel 60 in hexane.

-

Load the concentrated crude extract onto the column.

-

Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 40% ethyl acetate).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or GC-MS. This compound is typically found in less polar fractions, such as 20:80 (v/v) ethyl acetate/hexane.[4][5]

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool the this compound-containing fractions and concentrate.

-

Further purify the sample using a preparative HPLC system with a C18 column.

-

Use an isocratic or gradient mobile phase of acetonitrile and water.

-

Monitor the elution at a low wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

-

Purity Confirmation:

-

Verify the purity and confirm the identity of the isolated this compound using GC-MS and NMR spectroscopy as described in the following sections.

-

Application Note 2: Analysis of this compound by GC-MS

Objective: To use Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative identification and quantitative analysis of this compound in plant extracts or essential oils, using a purified standard for comparison.

Workflow for GC-MS Analysis

Caption: Generalized workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis

-

Standard Preparation:

-

Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in GC-grade n-hexane.

-

Create a series of dilutions (e.g., 1-100 µg/mL) from the stock solution to generate a calibration curve for quantification.

-

-

GC-MS Parameters:

-

System: Gas chromatograph coupled to a mass spectrometer.

-

Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, 250°C.

-

Oven Program: 60°C for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan m/z 40-500.

-

-

Analysis Procedure:

-

Inject 1 µL of the standard solution to determine its retention time (RT) and mass spectrum.

-

Inject 1 µL of the sample extract (appropriately diluted).

-

Identification: Confirm the presence of this compound in the sample by matching the retention time and the mass fragmentation pattern with the authentic standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Calculate the concentration of this compound in the sample using this curve.

-

Key Analytical Data

The following table summarizes key data points for the identification of this compound by GC-MS.

| Parameter | Value | Reference |

| Kovats Retention Index (non-polar column) | ~2080 - 2134 | [2] |

| Molecular Ion (M+) | m/z 290 | [4][5] |

| Key Fragmentation Ions | m/z 275, 257, 179, 137, 109 | [4][5] |

| Characteristic Extracted Ion | m/z 275 (often used for selective detection) | [6] |

Application Note 3: Biosynthetic Pathway of this compound

Objective: To illustrate the biosynthetic origin of this compound, which is crucial for understanding its metabolic context in plants and for potential bioengineering applications.

Biosynthesis of this compound in Isodon rubescens

Caption: Proposed biosynthetic pathway of this compound in I. rubescens.[4][5]

The biosynthesis of this compound involves a pair of diterpene synthases (diTPSs).[4] First, a class II diTPS (IrTPS3) cyclizes the universal precursor geranylgeranyl diphosphate (GGPP) into (+)-copalyl diphosphate (CPP).[4][5] Subsequently, a class I diTPS (IrTPS2) catalyzes the ionization of the diphosphate group from CPP, leading to a pimar-15-en-8-yl+ carbocation intermediate. This carbocation is then neutralized by the capture of a water molecule at the C-8 position to yield the final product, this compound.[4][5] This oxygenation activity is a notable function for a class I diTPS.[4] The presence of this compound has been confirmed in I. rubescens leaf tissue, although at low abundance.[5]

References

- 1. This compound | C20H34O | CID 13969544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the oxygenated diterpene this compound in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Nezukol in Cosmeceutical Formulations

Disclaimer: Information regarding a chemical compound named "Nezukol" exists; however, its application in cosmeceutical formulations is not documented in publicly available scientific literature or clinical trials. The term "Nezuko" is prominently associated with a fictional character from the popular anime series Demon Slayer: Kimetsu no Yaiba[1][2][3]. This document provides information on the chemical "this compound" and presents hypothetical application protocols based on its known properties as an antioxidant, drawing from standard methodologies for evaluating cosmeceutical ingredients.

Introduction to this compound

This compound is a naturally occurring isopimarane diterpenoid, a type of organic chemical compound.[4] It is found in the leaves of various plants, including Cryptomeria japonica (Japanese cedar) and Isodon rubescens.[4][5] Chemically, it is identified as (4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol, with the molecular formula C20H34O.[4] The primary role attributed to this compound in scientific literature is that of a plant metabolite, a volatile oil component, and an antioxidant.[4]

Its antioxidant properties suggest a potential for use in cosmeceutical formulations to protect the skin from oxidative damage caused by factors like UV radiation and pollution.[6] However, no clinical studies or formulation data are currently available to substantiate its efficacy or safety for this purpose.

Hypothetical Cosmeceutical Applications

Based on its antioxidant nature, this compound could theoretically be incorporated into formulations targeting:

-

Anti-aging: To mitigate signs of aging by neutralizing free radicals that contribute to collagen breakdown and wrinkle formation.[6]

-

Photoprotection: To complement sunscreens by reducing oxidative stress from UV exposure.[7]

-

Soothing Irritated Skin: To help calm skin by reducing oxidative inflammatory triggers.

-

General Skin Health: To improve overall skin appearance by protecting against environmental aggressors.

Suggested Formulation Guidelines (Hypothetical)

Should this compound become available for cosmeceutical use, formulators would need to consider the following:

-

Solubility: As a diterpenoid, this compound is likely lipophilic and would be best incorporated into the oil phase of emulsions like creams and lotions.

-

Stability: Antioxidants can be sensitive to light and air. Formulations should be packaged in opaque, air-restrictive containers. The stability of this compound in a final formulation would require rigorous testing.

-

Concentration: The effective use concentration would need to be determined through extensive in-vitro and in-vivo testing. A starting point for novel antioxidants is often in the range of 0.1% to 2.0%.

-

Delivery System: To enhance skin penetration and stability, encapsulation technologies like liposomes or nanoemulsions could be explored.[8][9]

Experimental Protocols for Efficacy and Safety Assessment

The following are detailed protocols, adapted from standard clinical practices for cosmeceuticals, that would be necessary to validate the efficacy and safety of a hypothetical this compound formulation.[10][11][12]

-

Objective: To quantify the free-radical scavenging ability of this compound.

-

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Create a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

In a 96-well plate, mix 50 µL of each this compound dilution with 150 µL of the DPPH solution.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a negative control (solvent only).

-

Incubate the plate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH scavenging activity. The decrease in absorbance indicates higher antioxidant capacity.

-

-

Objective: To assess this compound's ability to protect skin cells from UVB-induced stress and inflammation.[7]

-

Method: Cell Viability and Cytokine Expression

-

Cell Culture: Culture human epidermal keratinocytes (HaCaT cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 24-well plates. Once confluent, treat the cells with varying concentrations of this compound for 24 hours.

-

UVB Irradiation: Expose the cells to a controlled dose of UVB radiation (e.g., 30 mJ/cm²). A non-irradiated group serves as a control.

-

Cell Viability (MTT Assay): 24 hours post-irradiation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Higher absorbance indicates greater cell viability.

-

Cytokine Analysis (ELISA): Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines like IL-6 and TNF-α using ELISA kits. A reduction in these cytokines in this compound-treated cells would indicate an anti-inflammatory effect.

-

-

Objective: To evaluate the efficacy and safety of a topical formulation containing this compound (e.g., 1% this compound cream) for improving skin parameters in healthy volunteers.

-

Study Design: A 12-week, randomized, double-blind, placebo-controlled study.[10]

-

Participants: 40-50 healthy female and male subjects, aged 30-60, with signs of mild-to-moderate photoaging.[13]

-

Procedure:

-

Subjects are randomly assigned to two groups: one receiving the 1% this compound cream (Active) and the other a vehicle cream (Placebo).

-

Subjects apply the assigned product twice daily to the face for 12 weeks.[12]

-

Assessments are performed at baseline, week 4, week 8, and week 12.

-

-

Primary Endpoints:

-

Instrumental Assessment: Measure skin hydration (Corneometer), transepidermal water loss (TEWL) (Tewameter), and skin elasticity (Cutometer).

-

Image Analysis: Use high-resolution digital photography and silicone replicas to analyze fine lines, wrinkles, and skin texture.[6]

-

-

Secondary Endpoints:

-

Dermatological Assessment: A dermatologist scores parameters like erythema, dryness, and overall appearance.[12]

-

Subject Self-Assessment: Participants complete questionnaires regarding perceived improvements in skin smoothness, radiance, and firmness.

-

-

Safety Assessment: Monitor and record any adverse events, such as irritation, redness, or itching.

-

Data Presentation

Quantitative data from clinical trials should be summarized for clarity.

Table 1: Hypothetical Clinical Efficacy Data for 1% this compound Cream vs. Placebo (12 Weeks)

| Parameter | Group | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | % Change from Baseline | p-value |

| Skin Hydration (A.U.) | Active | 45.2 ± 5.1 | 62.8 ± 6.3 | +38.9% | <0.01 |